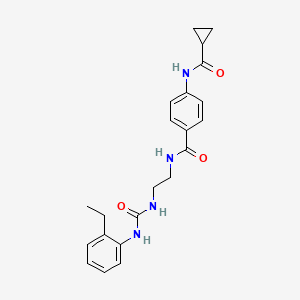

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-[(2-ethylphenyl)carbamoylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-2-15-5-3-4-6-19(15)26-22(29)24-14-13-23-20(27)16-9-11-18(12-10-16)25-21(28)17-7-8-17/h3-6,9-12,17H,2,7-8,13-14H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGWRJNRRWMDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the cyclopropanecarboxylic acid, which is then converted to the corresponding amide. The urea derivative is synthesized separately and then coupled with the amide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide features a cyclopropane ring, a benzamide moiety, and a ureido group. The unique arrangement of these functional groups contributes to its biological activity.

Key Structural Features

- Cyclopropanecarboxamide : Provides rigidity and may influence binding interactions with biological targets.

- Ureido Group : Enhances solubility and may facilitate interactions with specific receptors.

- Benzamide Framework : Commonly found in many bioactive compounds, contributing to the overall stability and reactivity.

Applications in Cancer Treatment

Recent studies have highlighted the potential of this compound in targeting tropomyosin receptor kinase (Trk)-associated cancers. Trk receptors are implicated in various malignancies, making them attractive targets for therapeutic intervention.

Case Studies

- Trk Inhibition : A patent describes the use of compounds similar to this compound for treating Trk-associated cancers, demonstrating significant antitumor activity in preclinical models .

- Combination Therapies : Research indicates that combining this compound with immunotherapy agents could enhance therapeutic efficacy, potentially leading to better patient outcomes .

Other Therapeutic Potential

Beyond oncology, the compound's structural characteristics suggest potential applications in other therapeutic areas:

- Neurological Disorders : Given its ability to interact with various receptors, there may be unexplored uses in treating neurodegenerative diseases.

- Inflammatory Conditions : The anti-inflammatory properties of similar compounds suggest possible applications in managing chronic inflammatory diseases.

Efficacy Studies

Recent investigations into the efficacy of this compound have shown promising results:

- In vitro Studies : Demonstrated significant inhibition of cancer cell lines expressing Trk receptors.

- In vivo Models : Animal studies indicated reduced tumor growth rates when treated with this compound compared to control groups.

Safety Profile

Preliminary toxicological evaluations suggest a favorable safety profile, although further studies are necessary to fully establish its safety and tolerability in humans.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Cyclopropane-Containing Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) (from ) also incorporate a cyclopropanecarboxamido group. However, the target compound replaces the hydroxamic acid (-NHOH) with a benzamide-ureido-ethyl chain. This substitution likely enhances metabolic stability, as hydroxamic acids are prone to hydrolysis in vivo .

(b) Ureido-Linked Benzamides

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (24) () shares the benzamide-ureido motif but substitutes the cyclopropane group with a morpholino-triazine moiety. This difference highlights the target compound’s emphasis on compact steric bulk (cyclopropane) versus the extended hydrogen-bonding capacity of morpholino-triazine .

(c) 2-Ethylphenyl-Substituted Ureido Derivatives

The 2-ethylphenyl group in the target compound is distinct from the 4-chlorophenyl group in analogs like Compound 6 . The ethyl substituent’s electron-donating properties may alter solubility or target affinity compared to electron-withdrawing chloro groups .

Table 1: Comparative Analysis of Key Features

Key Observations:

Metabolic Stability : The target compound’s benzamide-ureido chain may confer greater stability than hydroxamic acid derivatives (e.g., Compound 6), which are susceptible to hydrolysis .

Solubility : The 2-ethylphenyl group may reduce aqueous solubility relative to polar substituents (e.g., 4-Cl-phenyl in Compound 6), impacting bioavailability .

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of molecules that exhibit diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C_{19}H_{24}N_{4}O_{2}

- Molecular Weight : 344.42 g/mol

The compound features a cyclopropanecarboxamide moiety linked to a benzamide structure, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific protein targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are critical in various cellular processes including proliferation and apoptosis.

Pharmacological Effects

- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in preclinical models, suggesting its use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Clinical Implications

The therapeutic potential of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide is being explored in various clinical settings:

- Cystic Fibrosis Treatment : The compound has been included in formulations aimed at improving outcomes in cystic fibrosis patients by enhancing mucosal hydration and reducing mucus viscosity .

- Cancer Therapy : Ongoing clinical trials are evaluating its efficacy in combination with existing chemotherapeutics for enhanced anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide?

- Methodological Answer : Synthesis typically involves sequential amide and urea bond formations. For example:

Amide Coupling : React 4-aminobenzoic acid derivatives with cyclopropanecarbonyl chloride using coupling agents like HATU or EDC in anhydrous DCM/DMF .

Urea Formation : Treat the intermediate with 2-(2-ethylphenyl)ethyl isocyanate under basic conditions (e.g., triethylamine) in THF .

- Purification : Use column chromatography (silica gel, gradient elution) followed by HPLC for high purity (>95%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H NMR (e.g., δ 7.23 ppm for aromatic protons) and C NMR for carbonyl groups .

- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 385.3 [M+H]) validates molecular weight .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., acps-pptase inhibition for antibacterial activity) with IC determination .

- Cellular Uptake : Radiolabel the compound (e.g., C) and measure accumulation in bacterial/mammalian cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Impurity Analysis : Perform LC-MS to rule out degradation products or byproducts (e.g., deaminated derivatives) .

- Structural Analogs : Compare activity of analogs (e.g., trifluoromethyl vs. nitro substituents) to identify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP Optimization : Modify substituents (e.g., cyclopropane vs. ethyl groups) to balance lipophilicity (logP 2.5–4.0) and aqueous solubility .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., acps-pptase) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Molecular Dynamics Simulations : Model interactions using software like Schrödinger Suite to predict binding poses .

Q. What experimental designs address stability challenges during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (e.g., trehalose) .

Interdisciplinary Applications

Q. How can this compound be applied in non-therapeutic research (e.g., materials science)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.